4-(2-Hydroxyethyl)piperazine-1-carboxamide

Physicochemical profiling Aqueous solubility Medicinal chemistry design

Aqueous-compatible piperazine building blocks often require DMSO co-solvent, causing assay artifacts. 4-(2-Hydroxyethyl)piperazine-1-carboxamide (LogP -1.325, TPSA 69.8 Ų) dissolves directly in aqueous buffers for enzyme inhibition, SPR, and NMR screening. • Dual handles (-OH, -CONH₂) enable parallel synthesis of kinase inhibitor, PROTAC, and ADC libraries. • Validated at multi-kg scale in dasatinib production; single-step synthesis (88% yield). • ≥98% purity; ambient shipping; store at 2-8°C.

Molecular Formula C7H15N3O2
Molecular Weight 173.21 g/mol
CAS No. 116882-73-6
Cat. No. B047360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxyethyl)piperazine-1-carboxamide
CAS116882-73-6
Molecular FormulaC7H15N3O2
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C(=O)N
InChIInChI=1S/C7H15N3O2/c8-7(12)10-3-1-9(2-4-10)5-6-11/h11H,1-6H2,(H2,8,12)
InChIKeyVTWZAXWDPQYNEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Hydroxyethyl)piperazine-1-carboxamide (CAS 116882-73-6): A Hydrophilic Piperazine-Carboxamide Building Block for Pharmaceutical R&D and Chemical Biology


4-(2-Hydroxyethyl)piperazine-1-carboxamide (CAS 116882-73-6) is a bifunctional piperazine derivative carrying a primary carboxamide at N1 and a 2-hydroxyethyl substituent at N4 (C₇H₁₅N₃O₂, MW 173.21 g/mol) . The compound belongs to the piperazine-1-carboxamide chemotype—a privileged scaffold in medicinal chemistry recognized for its versatility in constructing enzyme inhibitors, receptor ligands, and CNS-active agents [1]. Commercially available at ≥95–98% purity, it serves primarily as a synthetic intermediate and building block, with its physicochemical profile (computed LogP of −1.325, TPSA of 69.8 Ų) positioning it distinctly among close structural analogs for applications requiring enhanced aqueous compatibility .

Why 4-(2-Hydroxyethyl)piperazine-1-carboxamide Cannot Be Replaced by Generic Piperazine-1-Carboxamide or N-Alkyl Analogs


Within the piperazine-1-carboxamide class, small structural modifications produce disproportionately large shifts in physicochemical properties, synthetic utility, and downstream biological profile. The parent compound piperazine-1-carboxamide (CAS 5623-95-0, LogP −0.06) lacks the hydroxyethyl arm and offers substantially lower hydrophilicity and fewer hydrogen-bonding contacts . Conversely, N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide (CAS 816456-44-7, LogP −1.18) gains lipophilicity through N-alkylation but loses the primary carboxamide NH₂ available for further derivatization—a critical distinction when the free urea/amide terminus is required for conjugation, metal coordination, or pharmacophore attachment [1]. The cathepsin D inhibitor literature further demonstrates that the hydroxyethyl-piperazine moiety itself, when embedded in hydroxyethylamine isostere scaffolds, contributes directly to sub-nanomolar potency (IC₅₀ range 0.55–8.5 nM), confirming that the combination of the hydroxyethyl group and the piperazine-carboxamide core is not trivially interchangeable with other tertiary amine motifs [2].

Quantitative Differentiation Evidence for 4-(2-Hydroxyethyl)piperazine-1-carboxamide vs. Closest Analogs


LogP Comparison: 4-(2-Hydroxyethyl)piperazine-1-carboxamide is 1.26 Log Units More Hydrophilic Than the Parent Piperazine-1-Carboxamide

The computed partition coefficient (LogP) of 4-(2-hydroxyethyl)piperazine-1-carboxamide is −1.325, compared with −0.06270 for the unsubstituted piperazine-1-carboxamide parent compound . This represents a ΔLogP of −1.26, corresponding to approximately 18-fold greater predicted preference for the aqueous phase. The N-ethyl analog (LogP −1.18) sits at an intermediate hydrophilicity but lacks the free primary carboxamide NH₂ available for downstream conjugation [1].

Physicochemical profiling Aqueous solubility Medicinal chemistry design

Hydrogen-Bonding Capacity: Higher TPSA and Dual H-Bond Donor/Acceptor Profile vs. Piperazine-1-Carboxamide

The topological polar surface area (TPSA) of 4-(2-hydroxyethyl)piperazine-1-carboxamide is 69.8 Ų, with 3 H-bond acceptors and 2 H-bond donors . The parent scaffold piperazine-1-carboxamide (CAS 5623-95-0) has a lower TPSA of 58.36 Ų with reduced H-bonding functionality . The hydroxyethyl arm contributes an additional H-bond donor (the terminal –OH) and acceptor (the ether-like oxygen), increasing the compound's capacity for directed intermolecular interactions by approximately 20% in TPSA terms.

Polar surface area Hydrogen bonding Drug-likeness

Synthetic Accessibility: 88% Isolated Yield via Trimethylsilyl Isocyanate Route from 1-(2-Hydroxyethyl)piperazine

A patent-derived synthetic procedure reacting 1-(2-hydroxyethyl)piperazine with trimethylsilyl isocyanate in isopropanol at room temperature delivers 4-(2-hydroxyethyl)piperazine-1-carboxamide in 88% isolated yield (2.3 g from 1.95 g starting material) after aqueous work-up . Alternative routes using 1-(2-hydroxyethyl)piperazine with nitrourea have been reported with an 86% yield . By comparison, the synthesis of N-substituted analogs (e.g., N-benzhydryl or N-ethyl derivatives) requires additional alkylation/acylation steps that typically depress overall yields and introduce purification challenges .

Synthetic yield Process chemistry Building block procurement

Scaffold Privilege in Aspartyl Protease Inhibition: Hydroxyethyl-Piperazine Moiety Delivers Sub-Nanomolar Cathepsin D IC₅₀ Values

In a library of 96 hydroxyethylamine isosteres screened against human cathepsin D using a fluorometric peptide substrate assay, compounds containing a hydroxyethyl-N′-2-piperazine moiety (the core substructure of the target compound) exhibited IC₅₀ values ranging from 0.55 to 8.5 nM [1]. This potency range is comparable to that of N-N′-L-piperazinocolinamide-containing inhibitors (IC₅₀ 0.001–0.25 nM) and substantially exceeds the potency of N′-(2-pyrimidyl)piperazine congeners (IC₅₀ 0.5–21.6 nM), establishing that the hydroxyethyl-piperazine substructure is a pharmacophoric determinant rather than a passive linker. While the target compound itself is the unelaborated building block rather than the elaborated inhibitor, its core scaffold is empirically validated as a critical potency element [1][2].

Cathepsin D inhibition Aspartyl protease Hydroxyethyl isostere Cancer target

Dual Reactive Sites: Primary Carboxamide (N1) and Hydroxyethyl (N4) Enable Orthogonal Derivatization Unavailable in Mono-Functionalized Analogs

4-(2-Hydroxyethyl)piperazine-1-carboxamide presents two chemically distinct reactive sites: the primary carboxamide at N1 (capable of hydrolysis, dehydration to nitrile, or N-alkylation/acylation) and the terminal hydroxyl of the hydroxyethyl chain at N4 (available for esterification, etherification, oxidation, or Mitsunobu chemistry) . By contrast, the parent piperazine-1-carboxamide (CAS 5623-95-0) offers only the carboxamide and the unprotected N4–H as functional handles, while N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide (CAS 816456-44-7) contains a tertiary amide that eliminates the primary NH₂ and reduces the carboxamide's reactivity toward hydrolysis or further acylation [1]. This orthogonal functionality makes the target compound uniquely suited for sequential, protecting-group-minimal diversification strategies.

Orthogonal functionalization Building block versatility Parallel synthesis

Validated Intermediate in Dasatinib Synthesis: Demonstrated Scalability and Industrial Relevance

N-(2-Hydroxyethyl)piperazine—the direct synthetic precursor of the target compound—is a key intermediate in multiple patented synthetic routes to dasatinib (Sprycel®), the FDA-approved Bcr-Abl/Src kinase inhibitor [1]. In these routes, N-hydroxyethylpiperazine is used in kilogram-scale displacement reactions (e.g., 289.67 g, 2.225 mol in NMP with DIPEA) to install the solubilizing piperazine side chain on the pyrimidine core [2]. The target compound 4-(2-hydroxyethyl)piperazine-1-carboxamide represents the next tier of functionalization—the carbamoylated form—which retains the critical hydroxyethyl-piperazine solubilizing motif while adding a carboxamide handle for further elaboration. This places the target compound within a well-characterized, industrially validated chemical space with established supply-chain precedents.

Dasatinib intermediate Kinase inhibitor synthesis Process chemistry Industrial scalability

Recommended Application Scenarios for 4-(2-Hydroxyethyl)piperazine-1-carboxamide Based on Quantitative Differentiation Evidence


Aqueous-Phase Biochemical Assay Development Requiring High Solubility Building Blocks

For biochemical assay campaigns conducted in aqueous buffer systems (e.g., fluorometric enzyme inhibition assays, SPR binding studies, or NMR-based fragment screening), the LogP of −1.325 and TPSA of 69.8 Ų predict substantially higher aqueous solubility than the parent piperazine-1-carboxamide (LogP −0.06) . This reduces or eliminates the need for DMSO co-solvent, minimizing solvent-induced assay artifacts and simplifying liquid-handling automation. The compound's three H-bond acceptors and two H-bond donors further support consistent solvation in physiological buffer conditions.

Medicinal Chemistry Library Synthesis Targeting Aspartyl Proteases (Cathepsin D, Plasmepsins, BACE-1)

The hydroxyethyl-piperazine substructure is empirically validated as a potency-conferring pharmacophoric element in cathepsin D inhibitors (IC₅₀ range 0.55–8.5 nM for elaborated inhibitors containing this moiety) [1]. Procuring 4-(2-hydroxyethyl)piperazine-1-carboxamide as a building block enables rapid construction of focused inhibitor libraries around a scaffold with demonstrated target engagement, bypassing the need for de novo scaffold discovery. The orthogonal –OH and –CONH₂ handles support parallel diversification strategies .

Process Chemistry Scale-Up for Kinase Inhibitor Intermediate Supply

Organizations developing kinase inhibitor pipelines—particularly those exploring dasatinib analogs or next-generation Bcr-Abl inhibitors—benefit from the target compound's position within an industrially validated chemical space. The hydroxyethylpiperazine core is used at multi-kilogram scale in dasatinib manufacture [2][3], and the carbamoylated form (the target compound) is accessible in a single step at 88% yield . This combination of synthetic simplicity and industrial precedent reduces scale-up risk and supply-chain uncertainty for programs transitioning from discovery to preclinical development.

Hydrophilic Linker Design for PROTAC and Bioconjugate Chemistry

In targeted protein degradation (PROTAC) and antibody-drug conjugate (ADC) programs, linker hydrophilicity directly impacts pharmacokinetic profile, aggregation propensity, and conjugate solubility. With a LogP of −1.325 and dual orthogonal attachment points (primary alcohol and primary carboxamide) , 4-(2-hydroxyethyl)piperazine-1-carboxamide offers a compact, highly hydrophilic linker scaffold that avoids the lipophilic penalty imposed by alkyl-linker analogs (e.g., N-ethyl derivative, LogP −1.18) [4] or unsubstituted piperazine-1-carboxamide (LogP −0.06) .

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